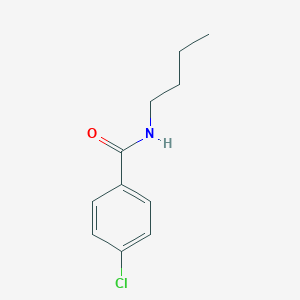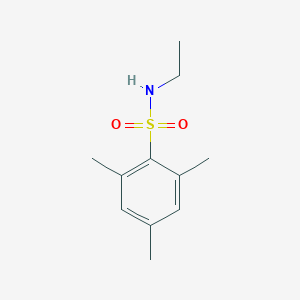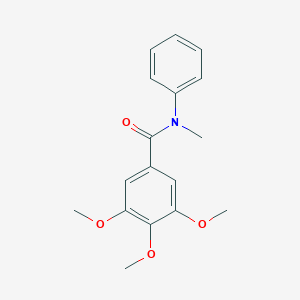
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TPNPB is a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα), which is a transcription factor that plays a crucial role in the regulation of the immune system, metabolism, and circadian rhythms.
Mechanism Of Action
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide acts as a selective agonist for RORα, which is a transcription factor that regulates the expression of genes involved in the immune system, metabolism, and circadian rhythms. When 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide binds to RORα, it induces a conformational change that allows it to bind to DNA and regulate gene expression.
Biochemical And Physiological Effects
Studies have shown that 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide can modulate the expression of genes involved in the immune system, metabolism, and circadian rhythms. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has also been shown to have an impact on the regulation of glucose and lipid metabolism.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide in lab experiments is its selectivity for RORα, which allows for specific modulation of gene expression. However, one limitation is that 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide may have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
There are several future directions for research on 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of interest is its role in the regulation of circadian rhythms and its potential use in the treatment of sleep disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide.
Scientific Research Applications
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the expression of genes involved in the regulation of the immune system, metabolism, and circadian rhythms. 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis.
properties
CAS RN |
6597-30-4 |
|---|---|
Product Name |
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide |
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO4/c1-18(13-8-6-5-7-9-13)17(19)12-10-14(20-2)16(22-4)15(11-12)21-3/h5-11H,1-4H3 |
InChI Key |
NRALVZBNGKLSOA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



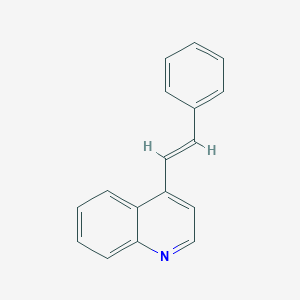
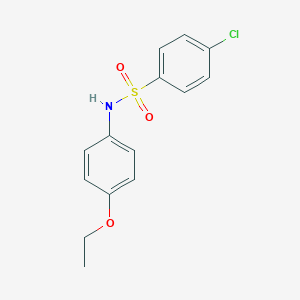
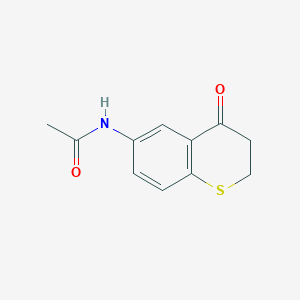
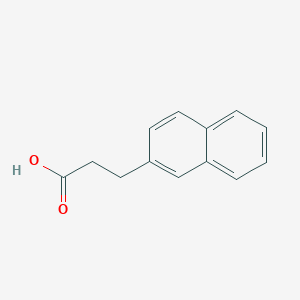
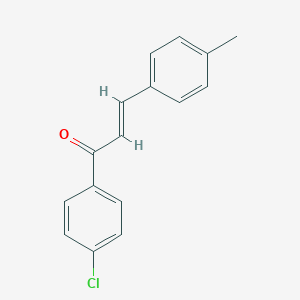
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

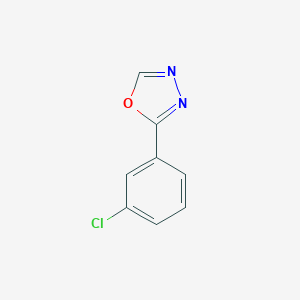

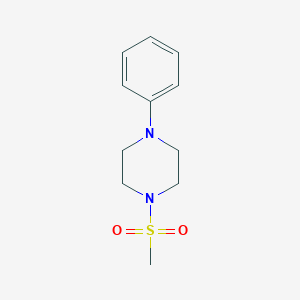
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)
